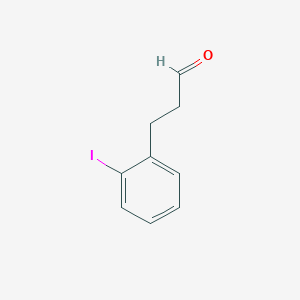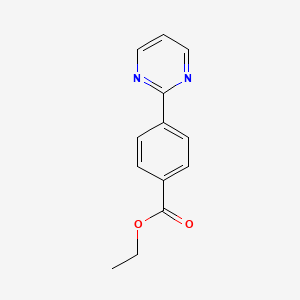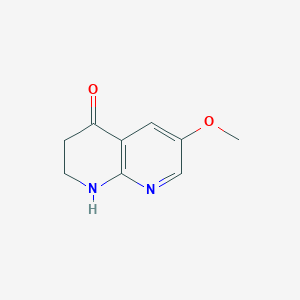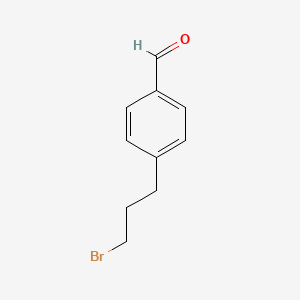![molecular formula C14H14N4OS2 B13025018 3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dimethylimidazo[2,1-b]thiazole with 4-methylthiazole-2-ylamine in the presence of acryloyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at a controlled temperature, often between 0°C to room temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethylimidazo[2,1-b]thiazole
- 4-Methylthiazole-2-ylamine
- Acryloyl chloride derivatives
Uniqueness
3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C14H14N4OS2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(E)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H14N4OS2/c1-8-7-20-13(15-8)17-12(19)5-4-11-10(3)16-14-18(11)6-9(2)21-14/h4-7H,1-3H3,(H,15,17,19)/b5-4+ |
InChI-Schlüssel |
CGSAHBIVSDYYNW-SNAWJCMRSA-N |
Isomerische SMILES |
CC1=CN2C(=C(N=C2S1)C)/C=C/C(=O)NC3=NC(=CS3)C |
Kanonische SMILES |
CC1=CN2C(=C(N=C2S1)C)C=CC(=O)NC3=NC(=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B13024950.png)

![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)




![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)




